molecular formula C4H3ClN2O2 B12082471 5-Chloro-6-hydroxypyrimidin-4(5H)-one CAS No. 63447-41-6

5-Chloro-6-hydroxypyrimidin-4(5H)-one

Cat. No.: B12082471
CAS No.: 63447-41-6
M. Wt: 146.53 g/mol
InChI Key: WWXOASYAWAXCPN-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and hydroxyl groups in this compound suggests potential reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxypyrimidin-4(5H)-one typically involves the chlorination of 6-hydroxypyrimidin-4(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-oxopyrimidin-4(5H)-one.

    Reduction: Formation of 6-hydroxypyrimidin-4(5H)-one.

    Substitution: Formation of 5-amino-6-hydroxypyrimidin-4(5H)-one or 5-thio-6-hydroxypyrimidin-4(5H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxypyrimidin-4(5H)-one would depend on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypyrimidin-4(5H)-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-6-hydroxypyrimidin-4(5H)-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    5-Chloro-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical behavior and biological activity.

Uniqueness

5-Chloro-6-hydroxypyrimidin-4(5H)-one is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

63447-41-6

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

5-chloro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9)

InChI Key

WWXOASYAWAXCPN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=O)N1)Cl

Origin of Product

United States

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